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molecular formula C15H16O5 B5174644 ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate

ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate

Cat. No. B5174644
M. Wt: 276.28 g/mol
InChI Key: FSYZMWXBIPICHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306587B1

Procedure details

Coumarin-7-oxybutyric acid N-hydroxysuccinimide ester was prepared by reacting 7-hydroxycoumarin with ethyl 4-bromobutyrate to form coumarin-7-oxybutyric acid ethyl ester. Next, the ethyl ester was reacted with acid to form coumarin-7-oxybutyric acid which was reacted with N-hydroxysuccinimide to form the N-hydroxysuccinimide ester in accordance with the Scheme 1 above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.Br[CH2:14][CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>>[CH2:20]([O:19][C:17](=[O:18])[CH:16]([O:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1)[CH2:15][CH3:14])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C=CC(OC2=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC)OC1=CC=C2C=CC(OC2=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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